Product packaging for (R)-3-Methylpyrrolidine-3-carbonitrile(Cat. No.:)

(R)-3-Methylpyrrolidine-3-carbonitrile

Cat. No.: B14888799
M. Wt: 110.16 g/mol
InChI Key: FVPYQTSLDMVWBM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methylpyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of more complex, biologically active molecules . The pyrrolidine ring is a common scaffold in pharmaceuticals, and the presence of both a methyl group and a nitrile group at the 3-position provides distinct stereochemistry and multiple vectors for further chemical modification . The nitrile functional group is a key handle for synthetic elaboration, as it can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, thereby expanding the utility of this building block in structure-activity relationship (SAR) studies . Research into analogous (R)-3-substituted pyrrolidines highlights their application as key intermediates in the synthesis of potential drug candidates . Furthermore, chiral pyrrolidine structures are frequently explored as ligands for various biological targets, including the central nervous system . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B14888799 (R)-3-Methylpyrrolidine-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

(3R)-3-methylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3/t6-/m0/s1

InChI Key

FVPYQTSLDMVWBM-LURJTMIESA-N

Isomeric SMILES

C[C@]1(CCNC1)C#N

Canonical SMILES

CC1(CCNC1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Methylpyrrolidine 3 Carbonitrile

Enantioselective Synthesis Approaches

Asymmetric Phase-Transfer Catalysis for Chiral Quaternary Carbon Centers

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of complex molecules. This methodology is particularly advantageous due to its operational simplicity, mild reaction conditions, and scalability. The core principle involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to ferry a reactant from an aqueous or solid phase to an organic phase where the reaction occurs.

In the context of synthesizing (R)-3-Methylpyrrolidine-3-carbonitrile, this approach would be applied to the asymmetric alkylation of a suitable precursor. For instance, a racemic or prochiral 3-cyanopyrrolidine derivative could be deprotonated at the C-3 position to form a nucleophilic enolate. The chiral phase-transfer catalyst would then form a chiral ion pair with this enolate, directing the subsequent methylation to occur stereoselectively, yielding the desired (R)-enantiomer. The choice of catalyst, solvent, and base is crucial for achieving high enantioselectivity.

Table 1: Key Features of Asymmetric Phase-Transfer Catalysis

FeatureDescription
Catalyst Chiral quaternary ammonium salts (e.g., from Cinchona alkaloids)
Mechanism Formation of a chiral ion pair to control stereochemistry
Advantages Mild conditions, scalability, operational simplicity
Application Enantioselective alkylation to create chiral quaternary centers

Organocatalytic Michael Addition Strategies for Pyrrolidine (B122466) Ring Formation

Organocatalysis, particularly the use of chiral secondary amines like proline and its derivatives, has revolutionized asymmetric synthesis. The pyrrolidine motif itself is a privileged structure in many organocatalysts. One of the most effective strategies for constructing the pyrrolidine ring enantioselectively is through an organocatalytic Michael addition.

This approach typically involves the reaction of an aldehyde with a nitroolefin, catalyzed by a chiral pyrrolidine-based catalyst. The catalyst activates the aldehyde by forming an enamine intermediate, which then undergoes a stereoselective Michael addition to the nitroalkene. Subsequent cyclization and reduction of the nitro group would lead to the formation of the substituted pyrrolidine ring. To synthesize this compound, a carefully chosen set of starting materials would be required to introduce the methyl and cyano groups at the appropriate positions. The stereochemistry of the final product is dictated by the chirality of the organocatalyst.

Chiral Auxiliary-Mediated Routes to this compound

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be appended to a suitable precursor. For example, an achiral pyrrolidone could be N-acylated with a chiral auxiliary. The resulting chiral amide enolate can then be alkylated, with the bulky auxiliary directing the approach of the electrophile (e.g., a methylating agent) to one face of the enolate, thereby establishing the desired stereochemistry at the 3-position. Subsequent introduction of the cyano group and removal of the chiral auxiliary would yield the target molecule.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationReference
PseudoephedrineAsymmetric alkylation of amide enolates
OxazolidinonesAsymmetric aldol (B89426) reactions and alkylations
CamphorsultamVarious asymmetric transformations

Strategies Employing the Chiral Pool for Enantiopure Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. Utilizing these compounds as starting materials is an efficient strategy for the synthesis of complex chiral molecules.

For the synthesis of this compound, enantiopure starting materials like (R)-aspartic acid or (R)-glyceraldehyde could be employed. For instance, (R)-aspartic acid already possesses the desired stereocenter at what could become the C-3 position of the pyrrolidine ring. A series of chemical transformations, including reduction of the carboxylic acid groups and cyclization, would lead to a suitably functionalized (R)-pyrrolidine derivative. Subsequent introduction of the methyl and cyano groups would complete the synthesis. This approach leverages the inherent chirality of the starting material to ensure the stereochemical purity of the final product.

Multi-Component Reaction Sequences for Pyrrolidine Core Construction

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly efficient in terms of atom economy, step economy, and the generation of molecular complexity.

The construction of the pyrrolidine core of this compound can be achieved through various MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides with olefins. In a typical three-component reaction, an aldehyde, an amino acid, and a dipolarophile (an alkene) can be reacted together. The in-situ generated azomethine ylide undergoes a [3+2] cycloaddition with the alkene to form the pyrrolidine ring. By using a chiral amino acid or a chiral catalyst, the stereochemical outcome of the cycloaddition can be controlled. The choice of reactants would be tailored to introduce the required methyl and cyano functionalities.

Regio- and Stereoselective Functionalization of Pre-Existing Pyrrolidine Rings

An alternative approach to the synthesis of this compound involves the functionalization of a pre-existing pyrrolidine ring. This strategy relies on the ability to introduce substituents at specific positions with high regio- and stereoselectivity.

For example, a palladium-catalyzed C-H arylation has been developed for the regio- and stereoselective functionalization of pyrrolidine derivatives at the C-4 position. While this specific reaction introduces an aryl group, similar principles of directed C-H functionalization could potentially be adapted to introduce a methyl group at the C-3 position. The stereoselectivity of such a process would be controlled by a directing group attached to the pyrrolidine ring, which would orient the catalyst to effect the transformation on a specific face of the molecule. Following the introduction of the methyl group, the cyano group could be installed through various standard synthetic methods. The success of this strategy hinges on the development of highly selective catalytic systems for C-H functionalization at the desired position.

Development of Methods for Nitrile Group Introduction and Derivatization

The introduction of a nitrile group at a quaternary stereocenter, as in this compound, presents a significant synthetic challenge. Methodologies for achieving this transformation often rely on the stereoselective cyanation of a suitable precursor or the construction of the pyrrolidine ring with the cyano group already in place.

One common strategy involves the nucleophilic addition of a cyanide source to an electrophilic precursor, such as an iminium ion or a ketone. For instance, the Strecker synthesis or modifications thereof can be envisioned for the synthesis of α-aminonitriles, which can then be elaborated into the pyrrolidine ring. Copper-catalyzed three-component tandem amination/cyanation/alkylation of primary-amine-tethered alkynes has been reported to produce α-CN-substituted pyrrolidines with good yields and regioselectivities. researchgate.net Another approach is the direct regioselective C-H cyanation of heterocycles, which has been demonstrated for purines through a triflic anhydride (B1165640) activation followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com Adapting such a method to a pyrrolidine precursor could offer a direct route to the target compound.

Once the nitrile group is installed, it serves as a versatile handle for further derivatization. The derivatization of the nitrile group in pyrrolidine-3-carbonitrile (B51249) systems can lead to a variety of functional groups. For example, reactions with organophosphorus reagents have been used to synthesize novel pyrrolidine-3-carbonitrile derivatives. These reactions can proceed through Wittig-type reactions or Horner-Wadsworth-Emmons reactions on a ketone precursor to the nitrile.

The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for creating diverse libraries of compounds based on the this compound scaffold.

Stereoselective Alkylation and Arylation at C3 and Other Positions

Further functionalization of the this compound scaffold through stereoselective alkylation and arylation can generate a diverse range of derivatives with potentially enhanced biological activity. Recent advances in C-H activation and directed metalation have provided powerful tools for such transformations.

Palladium-catalyzed hydroarylation of pyrrolines has emerged as a broad-scope method to produce 3-aryl pyrrolidines. nih.gov While this method typically applies to N-alkyl pyrrolines to yield products of hydroarylation, it demonstrates the feasibility of introducing aryl groups at the C3 position. nih.gov For substrates like this compound, where the C3 position is already quaternary, arylation would likely target other positions on the ring, such as C2, C4, or C5, depending on the directing group strategy employed.

A sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has been developed, showcasing a method to introduce aryl groups at the C2 position. rsc.org The resulting 2-aryl-3-pyrrolines can be subsequently reduced to furnish polysubstituted pyrrolidines. rsc.org Similarly, palladium-catalyzed C(sp³)–H arylation of pyrrolidines with directing groups at C3 has been shown to achieve selective synthesis of cis-3,4-disubstituted pyrrolidines. researchgate.net

For alkylation, asymmetric methods are crucial for maintaining and controlling the stereochemistry. A palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles has been reported, achieving the formation of two adjacent chirality centers with high enantioselectivities. nih.gov This type of methodology could potentially be adapted for the alkylation of the pyrrolidine ring at positions amenable to C-H activation or after conversion of the nitrile to another functional group that can direct alkylation. The asymmetric Cα-alkylation of proline derivatives has also been achieved through chirality transfer from a conformationally restricted system, providing a pathway to enantioenriched Cα-tetrasubstituted prolines. researchgate.netelsevierpure.com

Synthesis of Spiro-Fused Pyrrolidine Systems as Derivatives

Spiro-fused pyrrolidine systems are prevalent in a variety of natural products and biologically active compounds. The C3 position of pyrrolidine is a common point for spiro-fusion. The synthesis of such derivatives from a this compound precursor can be achieved through several elegant strategies, most notably via 1,3-dipolar cycloaddition reactions.

The reaction of azomethine ylides with various dipolarophiles is a powerful method for constructing highly substituted pyrrolidine rings, often with excellent stereocontrol. nih.govacs.orgrsc.orgrsc.org Specifically, the [3+2] cycloaddition of an azomethine ylide with an exocyclic double bond can directly lead to a spiro-fused system. For instance, the reaction between an azomethine ylide and a methyleneindolinone in the presence of a chiral phosphoric acid catalyst can produce spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity and structural diversity. rice.edu These reactions can create two adjacent quaternary stereogenic centers with excellent stereoselectivity. rice.edu

The general approach involves the in situ generation of an azomethine ylide from an α-amino acid or its ester and an aldehyde or ketone. This ylide then reacts with a suitable dipolarophile. In the context of deriving from this compound, one could envision converting the nitrile group to a functional group that can participate in or facilitate such a cycloaddition. Alternatively, the pyrrolidine ring itself can be constructed via a cycloaddition where one of the reactants already contains the spirocyclic core.

The synthesis of spiro[pyrrolidine-3,3′-oxindoles] has been extensively studied due to the prevalence of this core in many biologically active alkaloids. researchgate.netresearchgate.net Strategies for their synthesis include oxidative rearrangement of tryptolines and intramolecular Mannich-type reactions. nih.gov A series of spiro-oxindole derivatives have also been synthesized through novel regioselective 1,3-dipolar cycloadditions of isatin, α-amino acids, and (E)-β-aryl-nitro-olefins. nih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Stereoselectivity

Achieving high efficiency and stereoselectivity in the synthesis of this compound and its derivatives is paramount. This requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactants.

For stereoselective syntheses, such as the catalytic hydrogenation of substituted pyrroles to yield functionalized pyrrolidines, the choice of catalyst and reaction conditions is critical for diastereoselectivity. nih.govresearchgate.net Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to fully reduced pyrrolidines with excellent diastereoselectivity, often creating up to four new stereocenters. nih.govresearchgate.net The reaction is believed to proceed in a two-step sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrolidine ring. nih.gov

In the context of 1,3-dipolar cycloadditions for the synthesis of spiro-fused systems, the catalyst plays a crucial role in controlling enantioselectivity. For the synthesis of spiro[pyrrolidin-3,3′-oxindoles], screening of various BINOL-derived phosphoric acids revealed that sterically demanding catalysts can significantly influence the enantiomeric excess of the product. rice.edu For example, 3,3′-β-Naphthyl phosphoric acid was found to be highly effective, yielding the product with high regioselectivity and enantioselectivity. rice.edu

The diastereoselective synthesis of pyrrolidines can also be achieved through Lewis acid-catalyzed three-component reactions. The use of Yb(OTf)₃ as a catalyst in the reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been shown to produce pyrrolidines with high diastereoselectivity, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org The optimization of Lewis acids is key in such transformations. organic-chemistry.org

Below is a table summarizing the effect of different catalysts on the enantioselectivity of a model 1,3-dipolar cycloaddition reaction for the synthesis of a spiro[pyrrolidin-3,3′-oxindole] derivative.

CatalystRegiomeric Ratio (rr)Enantiomeric Excess (ee, %)Reference
Triphenylphosphine>93/7racemic rice.edu
(R)-TRIP>93/785 rice.edu
(R)-3,3'-(SiPh3)2-BINOL Phosphoric Acid>93/788 rice.edu
(R)-3,3'-(β-Naphthyl)2-BINOL Phosphoric Acid>93/793 rice.edu

This data highlights the profound impact of the catalyst structure on the stereochemical outcome of the reaction, underscoring the importance of meticulous optimization for achieving desired stereoselectivity.

Spectroscopic and Stereochemical Characterization Techniques in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. ox.ac.uk For chiral molecules like (R)-3-Methylpyrrolidine-3-carbonitrile, advanced 1D and 2D NMR experiments are instrumental in confirming the connectivity and relative stereochemistry of the atoms.

In a standard ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring and the methyl group would exhibit characteristic chemical shifts and coupling patterns. The diastereotopic protons on the methylene (B1212753) groups of the pyrrolidine ring would likely appear as complex multiplets due to their different chemical environments relative to the chiral center at C3.

While standard NMR can define the relative stereochemistry, determining the absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). wordpress.com Reacting the pyrrolidine nitrogen with an enantiomerically pure CDA, such as Mosher's acid, creates a diastereomeric mixture. The different spatial arrangements of the resulting diastereomers lead to distinguishable chemical shifts in the NMR spectrum, allowing for the assignment of the absolute configuration by analyzing these shift differences (Δδ). wordpress.com

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.45s-
H23.10 - 3.25m-
H42.00 - 2.15m-
H53.00 - 3.15m-
NH2.50br s-

Note: This table represents predicted data for illustrative purposes.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

Chiral chromatography is the definitive method for separating enantiomers and quantifying the enantiomeric purity, or enantiomeric excess (e.e.), of a sample. gcms.czheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. nih.gov This differential interaction results in the temporary formation of diastereomeric complexes, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. nih.gov

Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. For a compound like 3-Methylpyrrolidine-3-carbonitrile, chiral HPLC is often preferred. The sample is passed through a column packed with a CSP, and the two enantiomers, (R) and (S), will elute at different retention times. A detector, such as a UV detector, measures the concentration of each enantiomer as it exits the column.

The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: e.e. (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

A sample of pure this compound would ideally show only one peak corresponding to the R-enantiomer, indicating an e.e. of 100%. The precise determination of this value is crucial in pharmaceutical development, where the biological activity can be specific to one enantiomer. heraldopenaccess.us

Table 2: Illustrative Chiral HPLC Data for a Sample of this compound

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
This compound8.529950099.0
(S)-3-Methylpyrrolidine-3-carbonitrile10.14500

Note: Data is hypothetical and for illustrative purposes. Column: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netspringernature.com This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the exact placement of every atom in the molecule to be determined.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a 3D model of the molecule's structure can be computationally reconstructed.

To determine the absolute configuration of a light-atom molecule like this compound, anomalous dispersion effects are measured. nih.gov The analysis of these subtle differences in the diffraction pattern, often quantified by the Flack parameter, allows for the unambiguous assignment of the correct enantiomer (R or S). nih.govresearchgate.net A Flack parameter close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high confidence. researchgate.net This method provides the ultimate proof of stereochemistry, serving as a benchmark against which other analytical techniques are validated. ed.ac.uk

Table 3: Representative Crystallographic Data for Absolute Configuration Determination

ParameterValue
Chemical FormulaC₆H₁₀N₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Temperature (K)100
Wavelength (Å)1.54178 (Cu Kα)
Flack Parameter0.01(4)
ConclusionAbsolute configuration confirmed as (R)

Note: This table contains plausible data for illustrative purposes.

Mechanistic Investigations of Reactions Involving R 3 Methylpyrrolidine 3 Carbonitrile

Elucidation of Stereocontrol Mechanisms in Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure pyrrolidines is a central goal of asymmetric synthesis. The stereocenter at the C3 position of (R)-3-Methylpyrrolidine-3-carbonitrile can be established through several strategic approaches, each with a distinct mechanism of stereocontrol.

Substrate-Controlled Synthesis: One effective method involves using a chiral starting material from the "chiral pool," where the stereochemistry of the final product is directly derived from the inherent chirality of the precursor. For instance, the asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids has been achieved starting from (S)-malic acid. nih.gov In this type of pathway, a diastereoselective methylation step, followed by a series of reductive and cyclization reactions, transfers the stereochemical information from the starting material to the final pyrrolidine (B122466) ring. The mechanism of stereocontrol relies on the existing chiral center directing the approach of reagents to a specific face of the molecule, leading to the desired (R) configuration at the newly formed stereocenter.

Catalyst-Controlled Synthesis: Another powerful approach is the use of chiral catalysts to control the stereochemical outcome of a cyclization reaction. Enantioselective intramolecular aza-Michael cyclizations, for example, can form 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk In these reactions, a chiral catalyst, such as a chiral phosphoric acid, complexes with the substrate. This chiral complex then orchestrates the intramolecular cyclization, ensuring that the addition to the activated alkene occurs from a specific face, thereby determining the absolute stereochemistry of the product. The catalyst creates a chiral environment around the reaction center, making one pathway to one enantiomer significantly more energetically favorable than the pathway to the other.

Auxiliary-Controlled Synthesis: Chiral auxiliaries can also be employed to direct the stereochemistry of reactions. Although not detailed in the provided sources for this specific compound, this general strategy involves temporarily attaching a chiral group to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product.

The table below summarizes these primary strategies for achieving stereocontrol in the synthesis of chiral pyrrolidines.

Strategy Mechanism of Stereocontrol Example Concept
Substrate ControlThe inherent chirality of the starting material dictates the stereochemical outcome of subsequent reactions.Synthesis from (S)-malic acid where its stereocenter directs methylation. nih.gov
Catalyst ControlA chiral catalyst creates a diastereomeric transition state, lowering the energy barrier for the formation of one enantiomer over the other.Chiral phosphoric acid catalyzed aza-Michael cyclization to form the pyrrolidine ring. whiterose.ac.uk
Auxiliary ControlA removable chiral group attached to the substrate blocks one reaction face, forcing reagents to approach from the opposite, less-hindered face.N/A

Detailed Studies of Reaction Pathways in Derivatization and Ring Transformations

The chemical utility of this compound lies in its potential for further modification. The nitrile group and the pyrrolidine ring are both reactive handles for derivatization and more complex ring transformations.

Derivatization Reactions: The functional groups of this compound—the secondary amine and the nitrile—are key sites for derivatization.

N-Functionalization: The secondary amine of the pyrrolidine ring can readily undergo reactions such as N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents. These reactions typically proceed via a standard nucleophilic substitution mechanism where the nitrogen lone pair attacks an electrophilic carbon.

Nitrile Group Transformations: The carbonitrile (nitrile) group is a versatile functional group that can be converted into other functionalities. Common transformations include:

Hydrolysis: Reaction with acid or base can convert the nitrile to a carboxylic acid ((R)-3-Methylpyrrolidine-3-carboxylic acid) or a primary amide.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (aminomethyl group).

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Studies on related 4-oxopyrrolidine-3-carbonitrile (B3291915) systems show reactions with organophosphorus reagents like Wittig ylides. ekb.eg These reactions target the ketone, but illustrate the chemical compatibility of the nitrile group under certain reaction conditions. A plausible mechanism for the reaction of a related ketone with trialkyl phosphite (B83602) involves the initial addition of the phosphite to the carbonyl, followed by a nucleophilic attack and elimination to form an alkene. ekb.eg

Ring Transformation Reactions: Ring transformations are powerful synthetic methods that involve the "scrap and build" of cyclic systems. semanticscholar.org For a nucleophilic-type ring transformation to occur, a cyclic substrate typically requires high electron deficiency, low aromatic stabilization energy, and a good leaving group within the ring structure. semanticscholar.org While the saturated pyrrolidine ring of this compound is not pre-activated for such transformations, derivatization can introduce functionalities that facilitate ring-opening or ring-expansion reactions. For example, strategic placement of electron-withdrawing groups or conversion of a ring atom into a good leaving group could make the ring susceptible to cleavage by a nucleophile, initiating a transformation cascade.

Computational Modeling of Transition States and Key Reaction Intermediates

Computational chemistry provides invaluable insight into reaction mechanisms that are difficult or impossible to observe experimentally. mit.edu Techniques like Density Functional Theory (DFT) are used to model transition states and reaction intermediates, helping to rationalize observed stereoselectivities and reaction pathways.

Modeling Stereocontrol: In the context of asymmetric synthesis, computational models can be used to calculate the energies of the diastereomeric transition states that lead to different stereoisomers. For the catalyst-controlled aza-Michael cyclization to form pyrrolidines, DFT studies have been used to support the proposed mechanism. whiterose.ac.uk These studies can correctly predict the formation of the major enantiomer by identifying the lowest energy transition state. By modeling the interaction between the chiral catalyst and the substrate, researchers can understand the specific non-covalent interactions (e.g., hydrogen bonding) that stabilize one transition state over another, thus explaining the origin of the stereoselectivity.

Predicting Reaction Feasibility: Modern computational approaches, sometimes incorporating machine learning, can rapidly predict the structure of transition states given only the reactants and products. mit.edumit.edu These models are trained on large datasets of known reactions calculated using quantum chemistry methods. mit.edu Such tools could be applied to reactions involving this compound to predict the feasibility of a proposed derivatization or to screen for potential reaction pathways. By calculating the energy barrier (activation energy) associated with a modeled transition state, chemists can predict whether a reaction is likely to proceed under given conditions. mit.edu

The application of these computational tools to the reactions of this compound can help elucidate complex mechanisms. For example, modeling the reduction of the nitrile group in the presence of the chiral pyrrolidine ring could reveal any substrate-induced diastereoselectivity if new stereocenters are formed. Similarly, the transition states for potential ring-opening reactions could be modeled to assess their energetic viability.

Computational Application Information Gained Relevance to this compound
Transition State Energy Calculation (e.g., DFT) Identifies the lowest energy reaction pathway and explains the origin of stereoselectivity.Rationalizes why a specific catalyst or substrate feature leads to the (R) configuration. whiterose.ac.uk
Intermediate Structure Modeling Determines the geometry and stability of transient species along the reaction coordinate.Helps to understand multi-step derivatization or ring-transformation mechanisms.
Generative AI/Machine Learning Models Rapidly predicts the structure and energy of transition states for novel reactions. mit.eduAllows for high-throughput screening of potential reactions and catalysts for modifying the compound.

Applications of R 3 Methylpyrrolidine 3 Carbonitrile As a Chiral Building Block

Precursor in the Synthesis of Chiral β-Amino Acids and Analogues, such as (R)-3-Methylpyrrolidine-3-carboxylic Acid

One of the primary applications of (R)-3-Methylpyrrolidine-3-carbonitrile is its role as a precursor for chiral β-amino acids and their analogues. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (R)-3-Methylpyrrolidine-3-carboxylic Acid. This transformation converts the chiral nitrile building block into a constrained β-amino acid analogue.

Constrained β-amino acids like (R)-3-Methylpyrrolidine-3-carboxylic Acid are of significant interest in medicinal chemistry. illinois.edu When incorporated into peptides, they can induce specific secondary structures, such as helices and turns, and often increase the peptide's resistance to enzymatic degradation by proteases. illinois.edu The synthesis of these molecules is a key area of research, with various methods developed to produce them with high enantiomeric purity. rsc.orgresearchgate.net For instance, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved in as few as two steps using organocatalytic enantioselective Michael addition reactions. rsc.orgoist.jp The conversion of the nitrile in this compound represents a direct route to this important class of compounds, leveraging the existing stereocenter to produce an enantiomerically pure product. usm.edu

Intermediate for the Preparation of Enantiomerically Pure Heterocyclic Compounds

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. nbinno.comnih.gov this compound serves as a key intermediate for the synthesis of a wide variety of enantiomerically pure heterocyclic compounds, where the defined stereochemistry of the starting material is transferred to the final product. mdpi.com This allows medicinal chemists to explore the chemical space around a particular pharmacophore with high spatial precision. nih.gov The ability to generate complex, stereochemically defined molecules is essential for developing potent and selective therapeutic agents. researchgate.net

The (R)-3-methylpyrrolidine core is a versatile scaffold used to generate libraries of compounds for drug discovery. nih.govresearchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine ring is a desirable feature for exploring interactions with biological targets, an advantage over flat, aromatic rings. nih.gov Starting from this compound or its derivatives, chemists can perform modifications at the ring nitrogen or by transforming the nitrile group. This allows for the systematic alteration of the molecule's properties, such as its size, polarity, and hydrogen bonding capacity, to optimize binding affinity and selectivity for a target protein. nbinno.com This scaffold approach is a cornerstone of modern medicinal chemistry, enabling the efficient development of structure-activity relationships (SAR). nih.gov

A significant application of this chiral building block is in the synthesis of protein kinase inhibitors, particularly for the Janus Kinase (JAK) family. nih.gov JAKs are critical components of cytokine signaling pathways, and their inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.govfrontiersin.org

Researchers have designed and synthesized selective JAK1 inhibitors by modifying the core structure of the existing drug tofacitinib (B832). nih.govresearchgate.net In this work, the (3R,4R)-3-amino-4-methylpiperidine core of tofacitinib was replaced with a 3(R)-aminopyrrolidine scaffold, which can be derived from this compound via reduction of the nitrile group. nih.gov This led to the identification of potent and selective JAK1 inhibitors. nih.gov One such compound, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, demonstrated improved selectivity for JAK1 over other JAK family members and showed efficacy in animal models of arthritis. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
Compound 6 *JAK111
JAK2240
JAK32800
TYK2110
Tofacitinib JAK11.2
JAK220
JAK31.0
TYK2340

Table 1: Inhibitory activity (IC₅₀) of a pyrrolidine-based inhibitor (Compound 6) compared to Tofacitinib against the Janus Kinase family. Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The stereochemistry of the pyrrolidine ring can have a profound impact on a molecule's biological activity. nih.gov This is evident in the development of Selective Estrogen Receptor Modulators (SERMs), which are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue. nih.govwikipedia.org Research has shown that the stereospecific orientation of a 3-methylpyrrolidine (B1584470) group can determine the pharmacological profile of antiestrogen (B12405530) compounds. nih.gov Specifically, incorporating a 3-R-methylpyrrolidine moiety into certain molecular frameworks promotes a pure estrogen receptor α (ERα) antagonist profile. nih.gov This antagonist activity is critical for the treatment of estrogen-receptor-positive breast cancer. nih.govmedbullets.com The this compound building block provides the necessary chiral scaffold to construct these specific modulators, where the precise orientation of the methyl group is key to achieving the desired antagonist effect within the ligand-binding pocket of the estrogen receptor. nih.gov

Natural products are a rich source of inspiration for drug discovery. researchgate.netfrontiersin.org The synthesis of analogues of natural products is a common strategy to improve their properties or to simplify their structure while retaining biological activity. The pyrrolidine scaffold is found in many natural alkaloids with a wide range of biological activities. nih.gov this compound can be used to create simplified, non-natural analogues of more complex natural products. For example, researchers have synthesized pyrrolidine analogues of pochonicine, a potent natural inhibitor of the enzyme β-N-acetylhexosaminidase. nih.gov By using chiral building blocks like this compound, chemists can generate novel molecules that mimic the essential structural features of a natural product, potentially leading to new therapeutic agents with improved pharmacological profiles. nih.gov

Role in the Generation of Diverse Functionalized Carbonitrile Derivatives

Beyond its conversion to a carboxylic acid or an amine, the carbonitrile group of this compound can be used to generate other functionalized derivatives. The nitrile itself is a versatile functional group that can participate in various chemical transformations. For example, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or undergo addition reactions with organometallic reagents to form ketones.

Studies on related pyrrolidine-3-carbonitrile (B51249) systems have shown that the pyrrolidine core can be modified while the nitrile group is retained. For instance, reactions at other positions on the pyrrolidine ring, such as the ketone in 4-oxopyrrolidine-3-carbonitrile (B3291915), have been used to generate a variety of derivatives using Wittig-Horner reagents and trialkylphosphites. ekb.eg These reactions lead to the formation of new carbon-carbon bonds and the introduction of different functional groups, creating a library of diverse pyrrolidine-carbonitrile compounds. ekb.eg This versatility makes this compound a valuable starting material for creating a wide array of functionalized molecules for screening in drug discovery programs. ekb.eg

Theoretical and Computational Studies of R 3 Methylpyrrolidine 3 Carbonitrile

Quantum Chemical Calculations of Molecular Conformations, Electronic Structure, and Chiroptical Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the fundamental properties of molecules. For (R)-3-Methylpyrrolidine-3-carbonitrile, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its interaction with light.

Molecular Conformations: The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The presence of two substituents on the same carbon atom (a methyl group and a nitrile group at C3) influences the preferred conformation. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine the geometries of different possible conformers and their relative energies. This allows for the identification of the most stable conformation(s) in the gas phase. The dihedral angles of the ring and the orientation of the substituents are key parameters determined in these calculations.

Electronic Structure: Understanding the electronic structure is crucial for predicting a molecule's reactivity. Quantum chemical calculations can provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals indicate the molecule's ability to donate or accept electrons. For instance, the HOMO is often associated with the molecule's nucleophilic character, while the LUMO relates to its electrophilic character. Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and identify regions that are electron-rich or electron-poor, which are potential sites for chemical reactions.

Chiroptical Properties: As a chiral molecule, this compound interacts differently with left and right circularly polarized light. This gives rise to chiroptical properties such as optical rotation and circular dichroism (CD). Quantum chemical calculations can predict these properties. Time-dependent DFT (TD-DFT) is a common method used to simulate CD spectra. By comparing the calculated spectrum with an experimental one, the absolute configuration of a chiral molecule can be confirmed. The calculated chiroptical properties are highly sensitive to the molecular conformation, making accurate conformational analysis a prerequisite for reliable predictions.

Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations for the most stable conformer of this compound.

Calculated PropertyValueMethod
Relative Energy0.00 kcal/molDFT (B3LYP/6-31G)
HOMO Energy-7.5 eVDFT (B3LYP/6-31G)
LUMO Energy1.2 eVDFT (B3LYP/6-31G)
Dipole Moment3.5 DDFT (B3LYP/6-31G)
Optical Rotation at 589 nm+15.2 degTD-DFT (B3LYP/6-31G*)

Molecular Dynamics Simulations to Understand Solvent Effects on Reactivity and Conformation

While quantum chemical calculations are often performed for isolated molecules in the gas phase, chemical reactions and molecular behavior are typically observed in solution. Molecular Dynamics (MD) simulations are a powerful computational tool to study molecules in a condensed phase, such as in a solvent.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. A force field, which is a set of empirical energy functions, is used to describe the interactions between atoms. For this compound, an MD simulation would involve placing the molecule in a box filled with solvent molecules (e.g., water, methanol, or a non-polar solvent). The simulation then calculates the trajectories of all atoms over a certain period, providing a dynamic picture of the system.

Solvent Effects on Conformation: The solvent can have a significant impact on the conformational preferences of a molecule. Polar solvents may stabilize conformers with a larger dipole moment, while non-polar solvents may favor less polar conformers. MD simulations can reveal the distribution of different conformers in a particular solvent and the timescale of transitions between them. This is crucial because the reactivity of a molecule can be highly dependent on its conformation.

Solvent Effects on Reactivity: Solvents can influence reaction rates and mechanisms in several ways. They can stabilize or destabilize reactants, transition states, and products. MD simulations can provide insights into the solvation structure around the molecule, showing how solvent molecules are organized around the functional groups of this compound. For example, the simulation could show the formation of hydrogen bonds between the nitrogen atom of the pyrrolidine ring and a protic solvent. This information can help in understanding how the solvent might mediate a reaction, for instance, by acting as a proton shuttle or by stabilizing charged intermediates.

A hypothetical table summarizing potential findings from MD simulations in different solvents is presented below.

SolventPredominant ConformerAverage N-H···Solvent Hydrogen Bonds
WaterEnvelope C2-endo1.5
ChloroformTwist C1-exo0.2
DMSOEnvelope C2-endo1.2

Computational Prediction of Reactivity and Stereoselectivity in Synthetic Transformations

Computational chemistry can be used to predict the outcome of chemical reactions, including reactivity and stereoselectivity. This is particularly valuable for chiral molecules like this compound, where controlling the stereochemistry of a reaction is often a primary goal.

Predicting Reactivity: The reactivity of different sites in the molecule can be assessed using various computational descriptors derived from quantum chemical calculations. For example, Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices can be calculated to identify the most reactive sites for different types of reagents. The nitrogen atom of the pyrrolidine ring is expected to be a primary site for nucleophilic attack, and its reactivity can be quantified and compared to other potential sites.

Predicting Stereoselectivity: When this compound participates in a reaction that creates a new stereocenter, computational methods can be used to predict which diastereomer will be formed preferentially. This is typically done by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the reaction pathway with the lower energy transition state will be faster and thus lead to the major product. For example, in the alkylation of the pyrrolidine nitrogen, the incoming alkyl group can approach from two different faces relative to the existing stereocenter at C3. Calculating the energies of the two corresponding transition states would allow for a prediction of the diastereomeric ratio of the product.

The following table provides a hypothetical example of how computational predictions could be used to assess the stereoselectivity of a reaction involving this compound.

ReactionDiastereomeric ProductCalculated Transition State Energy (kcal/mol)Predicted Major Product
N-Alkylation with Methyl Iodide(3R, new_S)25.3Yes
(3R, new_R)27.1No

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of chiral molecules like (R)-3-Methylpyrrolidine-3-carbonitrile, aiming to reduce environmental impact and enhance safety and efficiency. Future research is poised to move beyond traditional synthetic routes, which often rely on hazardous reagents and solvents.

One promising avenue is the development of biocatalytic methods . Enzymes, operating under mild aqueous conditions, offer high stereoselectivity and can significantly reduce the carbon footprint of chemical processes. caltech.eduescholarship.orgnih.govrsc.org The directed evolution of enzymes, such as cytochrome P450s, has already shown success in constructing chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. caltech.eduescholarship.orgnih.gov Future work could focus on engineering specific enzymes to catalyze the asymmetric synthesis of 3-substituted-3-cyanopyrrolidines, potentially offering a direct and highly efficient route to the target molecule.

Another key area is the exploration of environmentally benign solvent systems and catalysts . Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water or bio-based solvents, which are safer and more sustainable alternatives to conventional volatile organic compounds (VOCs). mdpi.commdpi.com For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using an inexpensive and environmentally friendly catalyst like potassium carbonate. nih.gov Similarly, one-pot cascade reactions in eco-friendly solvents have been developed for related cyanopiperidines, minimizing waste by reducing the need for intermediate purification steps. scispace.com Applying these principles to the synthesis of this compound could involve designing catalytic systems that are effective in greener solvents, thereby aligning the manufacturing process with sustainability goals.

The table below summarizes potential green chemistry approaches applicable to the synthesis of chiral pyrrolidine (B122466) derivatives.

Green Chemistry ApproachPotential Application to this compound SynthesisKey Advantages
Biocatalysis Use of engineered enzymes (e.g., evolved cytochromes) for asymmetric C-C and C-N bond formation to construct the chiral pyrrolidine ring.High enantioselectivity, mild reaction conditions (aqueous media, room temperature), reduced waste.
Green Solvents Replacement of traditional organic solvents with water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).Reduced environmental impact, improved safety, potential for easier product separation.
Atom-Economic Reactions Development of cascade or one-pot reactions that incorporate all atoms from the starting materials into the final product.High efficiency, minimal waste generation, reduced number of synthetic steps. scispace.comrsc.org
Non-toxic Catalysts Utilization of earth-abundant metal catalysts or metal-free organocatalysts in place of heavy metals.Lower toxicity, reduced cost, and greater sustainability.

Exploration of New Catalytic Transformations Utilizing this compound Derivatives

The inherent chirality and functionality of this compound make its derivatives promising candidates for catalysts in asymmetric synthesis. The pyrrolidine scaffold is a well-established privileged structure in organocatalysis, and future research will likely focus on leveraging the unique stereoelectronic properties of the 3-methyl-3-carbonitrile substitution. nih.gov

Derivatives of this compound could be developed as novel organocatalysts for a variety of stereoselective transformations. For example, chiral pyrrolidines are known to be effective catalysts for Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comnih.govmdpi.com By modifying the nitrile group or the secondary amine of the parent compound, new catalysts with tailored reactivity and selectivity could be designed. Research into chiral anthranilic pyrrolidine catalysts has shown that subtle structural modifications can lead to divergent stereocontrol, offering a pathway to highly customized catalysts. researchgate.net

Furthermore, derivatives of this compound can serve as chiral ligands for transition metal catalysis. The nitrogen atom of the pyrrolidine ring and potentially a transformed nitrile group can coordinate with metal centers, creating a chiral environment for asymmetric reactions such as hydrogenations, cross-coupling reactions, and C-H functionalizations. researchgate.netscilit.commdpi.com The development of novel PNNP ligands with a pyrrolidine backbone for iron-catalyzed asymmetric transfer hydrogenation of ketones exemplifies this approach. researchgate.net

The following table outlines potential catalytic applications for derivatives of the target compound.

Catalytic ApplicationPotential Derivative StructureType of Transformation
Asymmetric Organocatalysis N-functionalized (R)-3-methylpyrrolidine-3-carboxamidesMichael additions, Aldol reactions, Mannich reactions
Transition Metal Catalysis (R)-3-Methylpyrrolidine-3-yl)methanamine derivatives as chiral ligandsAsymmetric hydrogenation, C-C cross-coupling
Heterogeneous Catalysis Immobilization of this compound derivatives on solid supports (e.g., polymers, silica)Recyclable catalysts for various asymmetric reactions nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires efficient, safe, and scalable manufacturing processes. Flow chemistry and automated synthesis platforms are emerging as powerful tools to meet these demands for chiral compounds like this compound.

Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. rsc.orgnih.govyoutube.comresearchgate.netyoutube.com These features can lead to higher yields, better selectivity, and reduced reaction times. rsc.orgnih.gov The development of a rapid and scalable continuous flow protocol for constructing a library of α-chiral pyrrolidines highlights the potential of this technology for producing similar compounds with high throughput. rsc.org For large-scale production, flow reactors can be "numbered up" (running multiple reactors in parallel) or "sized up" (increasing the reactor dimensions) to meet manufacturing demands. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. researchgate.netresearchgate.netscribd.com These systems can perform a large number of experiments in a miniaturized format, allowing for rapid screening of reaction conditions, catalysts, and substrates. This high-throughput approach can significantly shorten the development timeline for new derivatives of this compound and optimize their synthesis for large-scale production. researchgate.net

TechnologyAdvantages for this compound Production
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, easier scalability, potential for multi-step synthesis in a continuous fashion. rsc.orgnih.govyoutube.comresearchgate.netyoutube.com
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation of derivatives, efficient optimization of synthetic routes, reduced manual labor and human error. researchgate.netresearchgate.netscribd.com

Potential Applications in Materials Science and Supramolecular Chemistry

The unique chiral structure of this compound and its derivatives opens up intriguing possibilities for their use in the development of advanced materials.

In the field of materials science , these chiral building blocks can be incorporated into porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) . rsc.orgresearchgate.netscispace.com The incorporation of chiral pyrrolidine-based ligands into MOFs can create chiral environments within the pores of the material, making them suitable for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. nih.govrsc.orgresearchgate.netscispace.com Research has already demonstrated the synthesis of chiral MOFs using pyrrolidine-functionalized linkers, which have shown catalytic activity in asymmetric reactions. researchgate.netresearchgate.net

Similarly, chiral pyrrolidine derivatives can be used to construct chiral porous polymers . rsc.org These materials combine the catalytic activity of the pyrrolidine moiety with the robustness and high surface area of a polymer network, creating heterogeneous catalysts that are easily recoverable and reusable. rsc.org

In supramolecular chemistry , the non-covalent interactions of chiral molecules are harnessed to build complex, functional architectures. Derivatives of this compound can be designed to self-assemble into well-defined supramolecular structures through hydrogen bonding, π-π stacking, and other intermolecular forces. The chirality of the building block can be transferred to the macroscopic level, leading to the formation of helical or other chiral assemblies with unique chiroptical properties.

FieldPotential Application of this compound Derivatives
Materials Science As chiral linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) for enantioselective separations and catalysis. nih.govrsc.orgresearchgate.netscispace.comresearchgate.netresearchgate.net
Polymer Chemistry As monomers for the synthesis of chiral porous polymers to be used as heterogeneous organocatalysts. rsc.org
Supramolecular Chemistry As building blocks for the self-assembly of chiral supramolecular structures with applications in chiral recognition and chiroptical materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-3-Methylpyrrolidine-3-carbonitrile?

The enantioselective synthesis of this compound typically involves stereocontrolled cyclization or resolution strategies. For example, chiral auxiliaries or asymmetric catalysis can introduce the (R)-configuration at the 3-position. A related approach for pyrrolidine derivatives involves reacting substituted piperidones with cyanoacetylating agents under basic conditions (e.g., sodium ethoxide in methanol), as seen in analogous pyridinecarbonitrile syntheses . Purification via recrystallization or chiral chromatography ensures enantiopurity.

Q. How can the structural identity and purity of this compound be confirmed?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the pyrrolidine ring, methyl, and nitrile groups.
  • Chiral HPLC : To assess enantiomeric excess using chiral stationary phases, as demonstrated in purity analyses of similar nitriles (>99% LC purity) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight, as applied to trifluoromethylpyridinecarbonitriles .

Q. What reaction conditions are suitable for functionalizing the nitrile group without racemization?

Mild hydrolysis to carboxylic acids can be achieved using aqueous NaOH at controlled temperatures (e.g., 50–80°C), avoiding harsh conditions like autoclaving (250°C), which may degrade the pyrrolidine ring or induce racemization . For nucleophilic substitutions, polar aprotic solvents (e.g., sulfolane) with catalysts like KF are effective, as shown in fluorination of pyridinecarbonitriles .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?

The (R)-configuration creates a chiral environment that can direct asymmetric induction in reactions such as Michael additions or cycloadditions. Steric hindrance from the methyl group may slow nitrile reactivity compared to unsubstituted pyrrolidinecarbonitriles. Comparative studies with (S)-enantiomers are critical to assess enantioselectivity in catalytic systems.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields often arise from:

  • Solvent choice : Solvent-free conditions (e.g., sodium ethoxide) may improve atom economy but reduce control over stereochemistry .
  • Catalyst loading : Excess base in cyanoacetylation can lead to side reactions. Optimizing stoichiometry, as in pyridinecarbonitrile syntheses (e.g., 1:1.2 molar ratios), minimizes byproducts . Resolution involves systematic screening of reaction parameters (temperature, solvent, catalyst) and reproducibility tests.

Q. What green chemistry approaches are viable for scaling up this compound synthesis?

  • Solvent-free protocols : Sodium ethoxide-mediated reactions under neat conditions reduce waste, as demonstrated in pyranopyridinecarbonitrile syntheses .
  • Catalyst recycling : Recovering chiral catalysts (e.g., organocatalysts) via filtration or extraction improves sustainability.
  • Microwave-assisted synthesis : Accelerates reaction times while maintaining stereochemical integrity .

Methodological Considerations

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

Density functional theory (DFT) calculations predict:

  • Electrostatic potential : Nitrile group polarity influences hydrogen bonding and solubility.
  • Thermodynamic stability : Comparing (R)- and (S)-configurations to identify energetically favorable conformers. Such models are validated against experimental data (e.g., X-ray crystallography of related pyrrolidine derivatives) .

Q. What strategies mitigate racemization during functional group transformations?

  • Low-temperature reactions : Minimize thermal energy that promotes epimerization.
  • Protecting groups : Temporarily shield the chiral center during nitrile modifications (e.g., acetylation of the pyrrolidine nitrogen) .
  • Enzymatic catalysis : Lipases or esterases can selectively modify derivatives without disturbing stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.